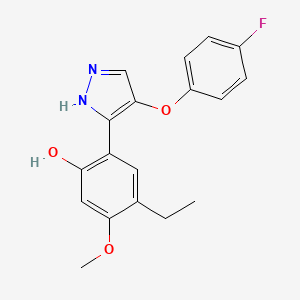

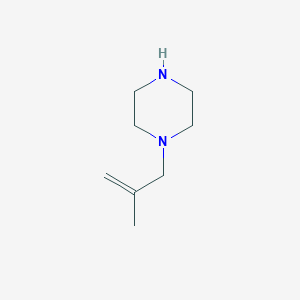

![molecular formula C16H15N3O2S2 B2409764 N-([2,3'-联吡啶]-5-基甲基)-5-甲基噻吩-2-磺酰胺 CAS No. 2034473-30-6](/img/structure/B2409764.png)

N-([2,3'-联吡啶]-5-基甲基)-5-甲基噻吩-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds often involves the use of starting materials such as 2- (3-cyano-6- (thiophen-2-yl)-4,4′- bipyridin-2-yloxy) acetohydrazide . The structures of the synthesized compounds are usually confirmed using spectroscopic methods and elemental analysis .Chemical Reactions Analysis

The chemical reactions involving similar compounds often depend on the nature of the reactants and the conditions of the reaction . For instance, pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .科学研究应用

合成和反应性

有机化学研究经常探索磺酰胺衍生物的合成和反应性,因为它们在药物开发和材料科学中很重要。例如,杂环磺酰胺的一锅法合成展示了生成具有潜在生物活性的化合物的创新方法 (Rozentsveig 等,2013)。此类方法可用于合成 N-([2,3'-联吡啶]-5-基甲基)-5-甲基噻吩-2-磺酰胺,利用亲核加成和环化反应引入联吡啶基和噻吩基。

抗病毒活性

探索磺酰胺的抗病毒特性是另一个有趣的研究领域。一项关于 5-(4-氯苯基)-1,3,4-噻二唑磺酰胺的研究发现了具有抗烟草花叶病毒活性的化合物 (陈等人,2010)。这表明磺酰胺结构的修饰,例如加入联吡啶甲基,可以产生新的抗病毒剂。

分析应用

磺酰胺也在分析化学中得到应用,如磺胺类抗生素磺胺嘧啶的生物传感器的开发所证明的 (El Hassani 等人,2017)。这项研究突出了 N-([2,3'-联吡啶]-5-基甲基)-5-甲基噻吩-2-磺酰胺在生物传感器创建中使用的潜力,特别是如果其独特的结构赋予与生物分子的特定相互作用或增强检测能力。

环境影响

磺酰胺与环境因素的相互作用是一个重要的研究领域,因为它们被广泛使用且具有持久性。关于磺酰胺类抗菌剂化学掺入天然有机物(如与腐殖质成分形成迈克尔加合物)的研究提供了对其环境归宿和与其使用相关的潜在风险的见解 (Bialk 等人,2005)。这项研究可以为对 N-([2,3'-联吡啶]-5-基甲基)-5-甲基噻吩-2-磺酰胺的环境行为的研究提供信息,特别是在其稳定性和与有机物的相互作用方面。

作用机制

Target of Action

The primary target of N-([2,3’-bipyridin]-5-ylmethyl)-5-methylthiophene-2-sulfonamide is the Adaptor Protein-2 Associated Kinase 1 (AAK1) . AAK1 plays a crucial role in endocytosis, a process that cells use to take in molecules by engulfing them. This makes it a viable target for treating various conditions .

Mode of Action

N-([2,3’-bipyridin]-5-ylmethyl)-5-methylthiophene-2-sulfonamide interacts with its target by binding to the active site of AAK1 . This binding is believed to be irreversible , ensuring steady and prolonged blockade of AAK1 . This interaction results in the inhibition of AAK1, thereby affecting the endocytosis process .

Biochemical Pathways

Endocytosis is involved in many cellular functions, including nutrient uptake, cell adhesion, and immune responses . Therefore, the inhibition of AAK1 could have wide-ranging effects on cellular function.

Pharmacokinetics

The pharmacokinetics of N-([2,3’-bipyridin]-5-ylmethyl)-5-methylthiophene-2-sulfonamide involve its Absorption, Distribution, Metabolism, and Excretion (ADME) . The compound is expected to have good bioavailability due to its ability to bind irreversibly to AAK1 . .

Result of Action

The result of the compound’s action is the inhibition of AAK1 , which leads to the disruption of endocytosis . This can have various effects on the cell, depending on the specific role of endocytosis in that cell type. For instance, in neurons, this could affect synaptic transmission, as endocytosis is crucial for the recycling of synaptic vesicles.

Action Environment

The action of N-([2,3’-bipyridin]-5-ylmethyl)-5-methylthiophene-2-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state, potentially impacting its absorption and distribution . Additionally, factors such as temperature and the presence of other molecules could influence the compound’s stability and efficacy .

属性

IUPAC Name |

5-methyl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S2/c1-12-4-7-16(22-12)23(20,21)19-10-13-5-6-15(18-9-13)14-3-2-8-17-11-14/h2-9,11,19H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSAAQUTEGVJHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,3'-bipyridin]-5-ylmethyl)-5-methylthiophene-2-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2E)-3-(dimethylamino)prop-2-enoyl]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B2409682.png)

![2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]-6-pyridin-2-ylpyrimidine](/img/structure/B2409688.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2409691.png)

![N-(3-acetamidophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2409693.png)

![Ethyl 2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetate](/img/structure/B2409697.png)

![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2409699.png)

![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2409701.png)

![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone](/img/structure/B2409703.png)